Enhanced Lipophilicity and Altered pKa versus Non-Fluorinated Analog 3-Cyclohexyl-1H-indole
The incorporation of a 5-fluoro substituent into the indole core significantly modulates acidity and lipophilicity compared to the non-fluorinated 3-cyclohexyl-1H-indole (CAS 100717-32-6). The predicted pKa of 3-cyclohexyl-5-fluoro-1H-indole is 16.37, whereas 3-cyclohexyl-1H-indole exhibits a pKa of 17.21 . This ~0.84 unit reduction in pKa (indicating greater acidity) can enhance salt formation and solubility in basic media. Additionally, the predicted density of the fluorinated compound (1.160 g/cm³) is higher than the non-fluorinated analog (1.088 g/cm³), reflecting increased molecular packing due to the fluorine atom's electronegativity and small size .
| Evidence Dimension | Acidity (pKa) and Density |
|---|---|
| Target Compound Data | pKa 16.37±0.30 (Predicted); Density 1.160±0.06 g/cm³ (Predicted) |
| Comparator Or Baseline | 3-Cyclohexyl-1H-indole: pKa 17.21±0.30 (Predicted); Density 1.088 g/cm³ (Predicted) |
| Quantified Difference | ΔpKa = -0.84; ΔDensity = +0.072 g/cm³ |
| Conditions | Predicted values from ChemicalBook database; experimental conditions not specified. |
Why This Matters
The lower pKa may improve aqueous solubility and salt formation for formulation, while higher density could impact crystallization behavior and purification processes.
